molecular formula C18H20N4O B14143450 2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide CAS No. 847388-17-4

2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide

Cat. No.: B14143450
CAS No.: 847388-17-4
M. Wt: 308.4 g/mol
InChI Key: LGCFNJFQGBYIKL-UHFFFAOYSA-N
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Description

2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the formation of the imidazo[1,2-a]pyrimidine core through a condensation reaction between an aldehyde, an amine, and a nitrile . The reaction conditions often involve heating under reflux in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale multicomponent reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide is unique due to its specific structural features and the presence of the imidazo[1,2-a]pyrimidine core. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

CAS No.

847388-17-4

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide

InChI

InChI=1S/C18H20N4O/c1-3-13(4-2)17(23)20-15-8-6-14(7-9-15)16-12-22-11-5-10-19-18(22)21-16/h5-13H,3-4H2,1-2H3,(H,20,23)

InChI Key

LGCFNJFQGBYIKL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2

solubility

43.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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